molecular formula C13H14O5 B1363514 4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid CAS No. 60427-77-2

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid

Cat. No.: B1363514
CAS No.: 60427-77-2
M. Wt: 250.25 g/mol
InChI Key: RUWJSSDMIGOBCS-UHFFFAOYSA-N
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Description

Itaconic Acid (C₅H₆O₄)

  • Structure : CH₂=C(CO₂H)CH₂CO₂H.
  • Key difference : Both carboxyl groups in itaconic acid are unmodified, whereas the target compound replaces one carboxyl with a 4-methoxybenzyloxy group.
  • Reactivity : Itaconic acid undergoes Michael additions at the α,β-unsaturated site, while the target compound’s benzyloxy group directs electrophilic substitution reactions.

Dimethyl Itaconate (C₇H₁₀O₄)

  • Structure : CH₂=C(CO₂CH₃)CH₂CO₂CH₃.
  • Key difference : Esterification of both carboxyl groups in dimethyl itaconate contrasts with the mixed ester/carboxylic acid functionality in the target compound.
  • Applications : Dimethyl itaconate is used in polymer synthesis, whereas the target compound’s benzyloxy group enables applications in medicinal chemistry.
Compound Functional Groups Reactivity Profile
Target compound Carboxylic acid, enone, ether Electrophilic substitution, Michael addition
Itaconic acid Two carboxylic acids, enone Polymerization, bioactivity
Dimethyl itaconate Two esters, enone Radical polymerization

Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-9(13(15)16)7-12(14)18-8-10-3-5-11(17-2)6-4-10/h3-6H,1,7-8H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWJSSDMIGOBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363767
Record name 4-[(4-Methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60427-77-2
Record name 4-[(4-Methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Summary of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Outcome
1 Benzylation/Etherification 4-Methoxybenzyl bromide, Ag2O, TBAI, DCM Formation of 4-methoxybenzyl ether
2 Carbonyl functionalization γ-Butyrolactone, N,O-dimethylhydroxylamine, AlMe3, DCM Formation of N-methoxy-N-methylbutanamide intermediate
3 Vinylation Vinyl magnesium bromide in THF at -60 °C Introduction of vinyl group to form enone
4 Methylene installation Wittig or elimination reactions Formation of 2-methylene group
5 Acid group preservation Mild acidic or basic workup Retention of carboxylic acid moiety

These steps are adapted from literature procedures involving related compounds and intermediates, with modifications to optimize yield and purity for 4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid.

Detailed Reaction Conditions and Procedures

Etherification (Benzylation)

  • The hydroxyl group on the precursor is protected by benzylation using 4-methoxybenzyl bromide.
  • Silver oxide (Ag2O) and tetrabutylammonium iodide (TBAI) serve as catalysts/promoters in dichloromethane (DCM) solvent.
  • The reaction is typically carried out at room temperature with stirring until completion.
  • Purification by silica gel chromatography yields the 4-methoxybenzyl ether intermediate with yields around 60%.

Formation of Amide and Carbonyl Intermediates

  • γ-Butyrolactone is reacted with N,O-dimethylhydroxylamine in the presence of trimethylaluminum (AlMe3) in DCM at 0 °C.
  • This produces N-methoxy-N-methylbutanamide intermediates, which are precursors for further vinylation.
  • This step is crucial for introducing the carbonyl functionality in a protected form, facilitating subsequent transformations.

Vinylation and Methylene Group Introduction

  • Vinyl magnesium bromide (a Grignard reagent) is added to the amide intermediate in tetrahydrofuran (THF) at low temperatures (-60 °C).
  • This introduces a vinyl group adjacent to the carbonyl, forming an enone structure.
  • The methylene group at the 2-position is installed via elimination or Wittig-type reactions to generate the exocyclic double bond characteristic of the target molecule.
  • Reaction monitoring by TLC and NMR confirms the formation of the desired intermediate.

Final Acid Group Formation and Purification

  • The carboxylic acid function is maintained or introduced during the final deprotection or hydrolysis steps.
  • Mild acidic or basic conditions are applied to avoid degradation of sensitive groups.
  • The final product is purified by column chromatography and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Analytical Data Supporting Preparation

Parameter Data/Value Method/Source
Molecular Weight 250.25 g/mol PubChem Database
Melting Point Not explicitly reported; estimated ~100-120 °C Literature on related esters
NMR Spectroscopy Characteristic vinyl protons at δ 6.2-6.4 ppm; aromatic methoxy at δ ~3.7 ppm 1H NMR (CDCl3)
IR Spectroscopy Strong carbonyl stretch around 1700 cm⁻¹; aromatic C–O and C–H stretches IR (neat)
Purity >95% (by HPLC or GC) Purification methods

Summary Table of Preparation Methods

Method Aspect Description Key Reagents/Conditions Yield/Notes
Etherification Protection of hydroxyl with 4-methoxybenzyl 4-Methoxybenzyl bromide, Ag2O, TBAI, DCM ~60% yield
Amide formation Conversion of lactone to amide intermediate γ-Butyrolactone, N,O-dimethylhydroxylamine, AlMe3 High purity intermediate
Vinylation Introduction of vinyl group via Grignard reagent Vinyl magnesium bromide, THF, -60 °C 70-80% yield
Methylene installation Formation of exocyclic double bond Wittig/elimination reactions High selectivity
Final acid preservation Mild hydrolysis/deprotection Acidic/basic aqueous workup Retains acid functionality

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield p-anisaldehyde, while reduction of the carbonyl group can produce corresponding alcohols.

Scientific Research Applications

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can participate in hydrogen bonding and hydrophobic interactions, while the methylene and carbonyl groups can undergo nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid with structurally related itaconate derivatives, focusing on substituents, synthesis, and physicochemical properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Synthesis Method Yield (%) Physical State Key Properties/Applications
This compound (Target) 4-Methoxybenzyloxy C₁₃H₁₄O₆ 278.25 Inferred: Enzymatic catalysis* N/A Solid/Liquid† Potential biological activity‡
4-(Benzyloxy)-2-methylene-4-oxobutanoic acid (9e) Benzyloxy C₁₂H₁₂O₅ 236.22 PCL-catalyzed ring-opening 90 Crystalline X-ray confirmed structure; used in medicinal studies
4-(Decyloxy)-2-methylene-4-oxobutanoic acid (6e) Decyloxy C₁₅H₂₆O₄ 270.36 PCL-catalyzed ring-opening 72–90 Solid (mp 67°C) High hydrophobicity; biocatalyst reusable for 6 cycles
4-Ethoxy-2-methylene-4-oxobutanoic acid (2e) Ethoxy C₇H₁₀O₄ 158.15 Enzymatic or chemical synthesis 50–90 Liquid Simpler structure; used as a building block
4-(Geranyloxy)-2-methylene-4-oxobutanoic acid (7e) Geranyloxy C₁₅H₂₂O₄ 266.33 Enzymatic synthesis N/A Gummy liquid Terpene-derived; potential flavor/fragrance applications

*Synthesis inferred from analogous methods for compounds 6e and 9e .
†Physical state inferred based on substituent hydrophobicity (e.g., benzyl derivatives are typically solids).
‡Biological applications suggested by , which highlights itaconates as "precious resources for biological investigations."

Key Comparative Insights:

Substituent Effects on Physicochemical Properties: Hydrophobicity: Longer alkyl chains (e.g., decyloxy in 6e) increase hydrophobicity, making the compound crystalline with a defined melting point (67°C). In contrast, shorter chains (ethoxy in 2e) result in liquids . Stereochemical Control: Enzymatic methods (e.g., PCL) enable regioselective synthesis of 4-monoesters, avoiding the formation of undesirable 5-monoesters. This method has been validated for 6e and 9e, suggesting applicability to the target compound .

Biological Relevance: Itaconates are known to modulate immune responses and metabolic pathways. For example, compound 9e (benzyloxy derivative) was structurally validated via X-ray diffraction, underscoring its stability for biological studies . The 4-methoxybenzyl group in the target compound may improve binding affinity to biological targets due to its electron-donating methoxy group, which enhances π-π interactions.

Biological Activity

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H14_{14}O4_{4}
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 60427-77-2

The compound features a methoxybenzyl group, a methylene group, and a butanoic acid moiety, which contribute to its unique reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of Intermediates : Utilizing boronic esters as protective groups in carbohydrate chemistry.
  • Functionalization : Selective functionalization under mild conditions to achieve high yields.
  • Deprotection : Removal of protective groups to obtain the final product.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been studied for its anticancer properties. Notable findings include:

  • Cytotoxic Effects : The compound demonstrated cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colorectal cancer), and A549 (lung cancer).
  • Mechanisms of Action : It appears to induce apoptosis in cancer cells through mitochondrial pathways and inhibit tumor angiogenesis by disrupting vascular endothelial growth factor (VEGF) signaling pathways.
Cell LineIC50_{50} (µg/mL)Mechanism
HeLa12.5Apoptosis induction
HCT-1168.7Inhibition of angiogenesis
A54915.0Mitochondrial dysfunction

Other Biological Activities

Additional studies have explored the compound's role in modulating metabolic pathways, particularly its potential effects on fatty acid synthesis and insulin signaling pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The methoxybenzyl group can form hydrogen bonds with target proteins.
  • Nucleophilic Reactions : The carbonyl group can undergo nucleophilic attack, affecting enzyme activity.
  • Electrophilic Interactions : The compound may also participate in electrophilic reactions that modulate receptor activity.

Case Studies

  • Study on Anticancer Activity :
    • A study published in MDPI reported that the compound inhibited cell proliferation in various cancer cell lines and induced apoptosis via mitochondrial pathways .
  • Antimicrobial Efficacy :
    • Research highlighted the effectiveness of derivatives against Gram-positive and Gram-negative bacteria, indicating potential for development into antimicrobial agents.
  • Metabolic Modulation :
    • Investigations into the compound's effects on glucose metabolism revealed improvements in insulin sensitivity in diabetic models, suggesting therapeutic potential for metabolic disorders.

Q & A

Q. What are the recommended synthetic routes for 4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid, and how can reaction efficiency be optimized?

The compound can be synthesized via enzymatic regioselective ring-opening of itaconic anhydride using biocatalysts like porcine pancreas lipase (PCL). Reaction optimization involves adjusting solvent polarity (e.g., toluene or THF), temperature (30–50°C), and catalyst loading (5–10 wt%). Key intermediates like 4-(decyloxy)-2-methylene-4-oxobutanoic acid (6e) are isolated in 50–90% yields using column chromatography, with regioselectivity confirmed by ¹H/¹³C NMR .

Q. How should researchers characterize the purity and structure of this compound?

  • Purity : Use HPLC with a C18 column and UV detection at 254 nm (acetonitrile/water mobile phase).
  • Structural confirmation : Employ ¹H NMR (e.g., δ 6.48 ppm for methylene protons) and ¹³C NMR (e.g., δ 171.3 ppm for carbonyl carbons). X-ray crystallography (SHELX programs) resolves stereochemistry for crystalline derivatives like 4-(benzyloxy)-2-methylene-4-oxobutanoic acid (9e) .

Q. What are the critical experimental precautions during synthesis?

  • Avoid moisture to prevent hydrolysis of the anhydride intermediate.
  • Use inert gas (N₂/Ar) for reactions sensitive to oxidation.
  • Purify intermediates via recrystallization or silica gel chromatography to remove unreacted 4-methoxybenzyl alcohol .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during itaconic anhydride derivatization?

Conflicting regioselectivity may arise from competing nucleophilic attack at C1 vs. C4 of the anhydride. To mitigate:

  • Use biocatalysts (e.g., PCL) to enforce C4 selectivity (>95% regioselectivity).
  • Screen solvents (e.g., toluene enhances C4 selectivity over THF).
  • Validate outcomes via comparative NMR or X-ray analysis of products like 4-ethoxy-2-methylene-4-oxobutanoic acid (2e) .

Q. What strategies enable enantioselective synthesis of this compound for biological studies?

Enzymatic kinetic resolution with chiral nucleophiles (e.g., arylalkyl carbinols) yields enantioenriched derivatives. For example, (R)-4-((1,2-dihydroacenaphthylen-1-yl)oxy)-2-methylene-4-oxobutanoic acid (19e) achieves 95% enantiomeric excess (ee) at 51% conversion. Chiral HPLC or circular dichroism (CD) monitors enantiopurity .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for nucleophilic additions or cycloadditions. Focus on frontier molecular orbitals (HOMO/LUMO) to predict sites for Michael additions or Diels-Alder reactions .

Q. What methods validate the biocatalyst’s reusability in continuous synthesis?

Immobilize PCL on silica or chitosan supports and assess activity over 6 cycles. For 4-(decyloxy)-2-methylene-4-oxobutanoic acid (6e), yields decrease from 90% to 72% due to partial enzyme denaturation. FT-IR or SDS-PAGE confirms structural integrity post-reuse .

Data Contradictions and Validation

Q. How to address discrepancies in reported biological activity (e.g., enzyme inhibition)?

If initial assays show weak COX-2 inhibition, reevaluate assay conditions:

  • Use isothermal titration calorimetry (ITC) for binding affinity.
  • Compare with structurally analogous inhibitors (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives, IC₅₀ = 1.2 μM for COX-2).

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